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Compound of Interest

Compound Name: 2-Furoylacetonitrile

Cat. No.: B032225

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Furoylacetonitrile (CAS No. 31909-58-7), a valuable building block in medicinal chemistry
and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. Below are the available *H and 3C NMR data for 2-Furoylacetonitrile.

1H NMR Data

Experimental *H NMR data for 2-Furoylacetonitrile is not readily available in the public
domain. However, analysis of a structurally similar compound, 2-acetylfuran, provides insight
into the expected chemical shifts and coupling patterns for the furan ring protons.[1] The
methylene protons adjacent to the carbonyl and nitrile groups in 2-Furoylacetonitrile are
expected to appear as a singlet in a region typical for such electron-withdrawing environments.

Reference Data for a Similar Compound (2-Acetylfuran in CDCls at 90 MHz):[1]

e 7.61-7.58 ppm (m, 1H): Proton on the carbon adjacent to the ring oxygen and the acetyl
group.
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e 7.21-7.17 ppm (m, 1H): Proton on the carbon adjacent to the acetyl group.
e 6.57-6.51 ppm (m, 1H): Proton on the carbon beta to the ring oxygen.

It is important to note that the chemical shifts for 2-Furoylacetonitrile will differ due to the
influence of the acetonitrile group.

13C NMR Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Atom Chemical Shift (ppm)
Carbonyl (C=0) ~185-195

Furan C2 (C-C=0) ~150-155

Furan C5 (C-O) ~145-150

Furan C3 ~115-120

Furan C4 ~110-115

Methylene (-CHz-) ~30-40

Nitrile (-C=N) ~115-120

Note: The specific chemical shifts for 2-
Furoylacetonitrile are available on SpectraBase

and are predicted based on the structure.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid organic compound like 2-
Furoylacetonitrile is as follows:

e Sample Preparation:

o Accurately weigh 5-10 mg of 2-Furoylacetonitrile.[2]
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o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry vial.[2][3]

o Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.[2]
o Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[3]
o The solution height in the NMR tube should be approximately 4-5 cm.[3]

o Cap the NMR tube securely.

o Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer's spinner turbine.

[¢]

Place the sample into the NMR magnet.

[e]

Lock the spectrometer onto the deuterium signal of the solvent.[2]

o

Shim the magnetic field to achieve optimal homogeneity and resolution.[2]

[¢]

Acquire the *H and 3C NMR spectra using appropriate pulse sequences and acquisition

parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of 2-Furoylacetonitrile has been recorded using a Bruker Tensor 27 FT-IR
spectrometer with the KBr pellet technique.[4] The key absorption peaks are summarized in the

table below.
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Functional Group

Wavenumber (cm~1) Intensity _

Assignment

) Aromatic C-H stretch (furan

~3100-3000 Medium _

ring)[5]
~2260-2240 Sharp, Medium C=N stretch (nitrile)[6]
~1680-1660 Strong C=0 stretch (ketone)[6][7]
~1600-1450 Medium-Weak C=C stretch (furan ring)[5]
~1300-1000 Strong C-O stretch (furan ring)[6]

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)

e Sample Preparation:

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

o

o In an agate mortar, grind 1-2 mg of 2-Furoylacetonitrile into a fine powder.[8]
o Add approximately 100-200 mg of the dry KBr to the mortar.[8]

o Gently but thoroughly mix the sample and KBR by grinding until a homogeneous mixture
is obtained.[9]

o Transfer the mixture to a pellet-pressing die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.[9]
o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment.
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o Acquire the IR spectrum of the sample.

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight and elemental composition of a compound, as well
as to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectral Data

The mass spectrum of 2-Furoylacetonitrile has been obtained using Gas Chromatography-
Mass Spectrometry (GC-MS).[4] The key fragmentation data is presented below.

) ) Possible Fragment
m/z Relative Intensity (%)

Assignment
135 Moderate [M]* (Molecular lon)[4]
M - C2H20]* or [Furoyl
% High ([:ation]+[4] | | '
67 Low [CaH30]*
39 High [CsHs]*[4]

Experimental Protocol for GC-MS

A general procedure for the GC-MS analysis of a solid organic compound is as follows:
e Sample Preparation:

o Prepare a dilute solution of 2-Furoylacetonitrile (e.g., 1 mg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.[10]

o Filter the solution if any particulate matter is present.
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o Data Acquisition:

(¢]

Inject a small volume (typically 1 yL) of the sample solution into the gas chromatograph.

o The sample is vaporized and separated based on its components' boiling points and

interactions with the GC column's stationary phase.[11]

o The separated components elute from the column and enter the mass spectrometer.

o In the ion source of the mass spectrometer, the molecules are ionized (e.g., by electron

impact).

o The resulting ions are separated by the mass analyzer according to their mass-to-charge

ratio (m/z).

o A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Furoylacetonitrile.
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A general workflow for the spectroscopic analysis of 2-Furoylacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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